molecular formula C13H10N2O2 B3017624 1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione CAS No. 2309553-54-4

1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione

Cat. No.: B3017624
CAS No.: 2309553-54-4
M. Wt: 226.235
InChI Key: RSEMTKAMUOYWKV-UHFFFAOYSA-N
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Description

1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione is a heterocyclic compound featuring a pyrazine-dione core substituted with a phenyl group at position 1 and a propargyl (prop-2-ynyl) group at position 2. Pyrazine-diones are known for their diverse pharmacological activities, including antinociceptive, anti-inflammatory, and anticancer properties, as observed in structurally related compounds .

Properties

IUPAC Name

1-phenyl-4-prop-2-ynylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O2/c1-2-8-14-9-10-15(13(17)12(14)16)11-6-4-3-5-7-11/h1,3-7,9-10H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSEMTKAMUOYWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN(C(=O)C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving diamines and diketones.

    Substitution Reactions: The phenyl and prop-2-ynyl groups are introduced through substitution reactions. For instance, phenylation can be achieved using phenyl halides in the presence of a base, while the prop-2-ynyl group can be introduced via Sonogashira coupling reactions using alkynes and halides.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimizing these reactions for large-scale synthesis, focusing on yield, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The phenyl and prop-2-ynyl groups can be further modified through electrophilic or nucleophilic substitution reactions, using reagents like halides or nucleophiles.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structural properties make it a candidate for use in the development of novel materials, including organic semiconductors and polymers.

    Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules with specific industrial applications.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-prop-2-ynylpyrazine-2,3-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. Pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.

Comparison with Similar Compounds

Pyridazinone Derivatives

6-Phenyl-3(2H)-pyridazinone derivatives (e.g., 4-(aryl/heteroaryl)-substituted analogs) share a similar dione core but differ in ring structure (pyridazinone vs. pyrazine-dione). Key findings:

  • Antinociceptive Activity: 4,5-Functionalized pyridazinones (e.g., 4-benzyl-6-phenyl derivatives) demonstrated significant antinociceptive effects in rodent models, attributed to modulation of prostaglandin synthesis or opioid pathways .
  • Anticancer Potential: Derivatives with arylpiperazine substituents (e.g., 4-(3-trifluorophenyl)piperazine) showed moderate cytotoxicity against leukemia cell lines (IC₅₀ = 8–12 μM) .
Compound Class Key Substituents Biological Activity Reference
6-Phenyl-3(2H)-pyridazinones Aryl/heteroaryl at position 4 Antinociceptive, anticancer
Target Compound Phenyl (C1), propargyl (C4) Hypothesized antinociceptive

Isoindoline-1,3-dione Derivatives

Isoindoline-1,3-dione analogs (e.g., 1-(phenylpiperazine)-substituted derivatives) are structurally distinct but share the dione motif. These compounds have demonstrated:

  • Analgesic Activity : Substitution with 1-(2-methoxyphenyl)piperazine enhanced analgesic efficacy in thermal and chemical pain models, likely via serotonin receptor modulation .
  • SAR Insights : Bulky substituents (e.g., diphenylmethylpiperazine) reduced activity, emphasizing the importance of substituent size .
Compound Class Key Substituents Biological Activity Reference
Isoindoline-1,3-diones Arylpiperazine at C1/C3 Analgesic
Target Compound Propargyl (C4), phenyl (C1) Unknown, but structural similarity suggests potential analgesic activity

Key Difference : The propargyl group in the target compound may enhance blood-brain barrier penetration compared to bulkier arylpiperazine groups.

Thieno[2,3-b]pyrazine Derivatives

N-(2-Alkoxythienopyrazin-3-yl)-4-arylpiperazines (e.g., 3,5-dimethoxyphenyl derivatives) feature a fused thiophene-pyrazine core. These compounds:

  • Selective Receptor Binding : Demonstrated affinity for serotonin (5-HT₁A) and dopamine receptors, with alkoxy groups influencing potency (e.g., IC₅₀ = 0.8–2.3 μM for 5-HT₁A) .
  • Synthetic Flexibility : The alkoxy group allows for modular derivatization, contrasting with the propargyl group’s fixed reactivity .
Compound Class Key Substituents Biological Activity Reference
Thienopyrazines Alkoxy, arylpiperazine Serotonergic/dopaminergic
Target Compound Propargyl, phenyl Potential for covalent target engagement

Key Difference : The propargyl group in the target compound may enable irreversible binding to cysteine residues in enzymes, a mechanism absent in alkoxy-substituted analogs.

Indole-2,3-dione Derivatives

5-Fluoro/trifluoromethoxy-indole-2,3-diones (e.g., 3-(4-phenylthiosemicarbazones)) exhibit:

  • Anti-inflammatory Activity : Substitution with trifluoromethoxy groups enhanced interleukin-1 inhibition (IC₅₀ = 4.7 μM) .
  • Metabolic Stability : Fluorine atoms improved resistance to oxidative metabolism .
Compound Class Key Substituents Biological Activity Reference
Indole-2,3-diones Fluoro, thiosemicarbazone Anti-inflammatory
Target Compound Propargyl, phenyl Potential anti-inflammatory via COX-2 inhibition

Key Difference : The pyrazine-dione core may offer a different binding mode compared to indole-diones, which interact with cyclooxygenase (COX) isoforms.

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